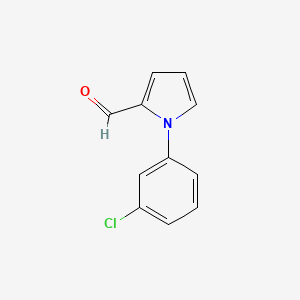

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Chlorophenyl)-1H-pyrrole-2-carbaldehyde (3-Chloro-PPC) is an important organic compound used in a wide range of scientific research and lab experiments. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 203.56 g/mol. 3-Chloro-PPC is a versatile compound that can be used in the synthesis of a variety of other compounds, and it is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis of Fluoropyrroles : The synthesis of various 3-fluorinated pyrroles was achieved using a methodology that involved electrophilic alpha,alpha-difluorination and subsequent aromatization, demonstrating the versatility of pyrrole derivatives in organic synthesis (Surmont et al., 2009).

- Formation of New Compounds : Reactions involving pyrrole-2-carbaldehyde derivatives, such as the creation of 1H-2-(2-chlorocyclohepta[b]pyrrol-3-yl) benzimidazole and other compounds, illustrate the chemical reactivity and potential applications in creating novel substances (Abe & Emoto, 1990).

Magnetic and Optical Properties

- Single Molecule Magnets : A study reported the use of a pyrrole-2-carbaldehyde derivative in the formation of a {Mn(III)25} barrel-like cluster, displaying single-molecule magnetic behavior. This highlights its potential application in the field of molecular magnetism (Giannopoulos et al., 2014).

Pharmaceutical and Biological Research

- Synthesis of Anticonvulsant and Analgesic Compounds : Pyrazole analogues derived from pyrrole-2-carbaldehyde have been designed and synthesized for potential anticonvulsant and analgesic applications, indicating its use in pharmaceutical research (Viveka et al., 2015).

Nanotechnology

- Nanocatalyst in Pyrrole Synthesis : Pyrrole-2-carbaldehyde derivatives have been used in a one-pot synthesis method involving nano copper oxide as an effective heterogeneous nanocatalyst. This demonstrates its application in facilitating reactions at the nanoscale (Saeidian et al., 2013).

Supramolecular Chemistry

- Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, synthesized from pyrrole-2-carbaldehyde, have shown potential in anion binding, revealing its application in supramolecular chemistry and sensor technology (Deliomeroglu et al., 2014).

Material Science

- Synthesis of Organotin(IV) Complexes : Research involving the synthesis and characterization of novel organotin(IV) complexes with Schiff bases derived from pyrrole-2-carbaldehyde suggests its application in the development of materials with unique properties (Sedaghat & Shokohi-pour, 2009).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEPODIXYXIDCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395352 |

Source

|

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

86454-33-3 |

Source

|

| Record name | 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)

![2-(4-chlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B1350203.png)

![N'-[(3-benzylquinoxalin-2-yl)amino]-2-cyanoethanimidamide](/img/structure/B1350204.png)

![4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxo-2-butenoic acid](/img/structure/B1350214.png)

![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350236.png)